molecular formula C19H21N7O2 B2760962 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1448047-39-9

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2760962
CAS No.: 1448047-39-9
M. Wt: 379.424
InChI Key: QILLTJXGFRQMHJ-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a synthetically designed small molecule featuring a pyrimidine-based core structure. Compounds with this scaffold are of significant interest in medicinal chemistry and chemical biology research, particularly in the field of kinase inhibition . The 2,4-diaminopyrimidine moiety is a well-characterized pharmacophore known to facilitate binding to the hinge region of the ATP-binding site in many kinase domains, suggesting this compound's potential utility as a tool for investigating kinase signaling pathways . Its structural profile, which includes a benzamide linker and a distal pyrimidine group, is consistent with molecules developed to modulate key cellular processes such as proliferation and survival . This compound is supplied For Research Use Only and is intended for in vitro studies to elucidate its specific molecular targets, mechanism of action, and functional role in cellular models. Researchers are encouraged to fully characterize the compound's activity and selectivity profile within their experimental systems.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-25(2)16-15(12-22-18(24-16)26(3)4)23-17(27)13-6-8-14(9-7-13)28-19-20-10-5-11-21-19/h5-12H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILLTJXGFRQMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The ether linkage between the benzoyl group and pyrimidine was formed via reaction of 4-hydroxybenzoic acid (1 ) with 2-chloropyrimidine (2 ) under basic conditions:

Reaction Conditions

Component Quantity Role
4-Hydroxybenzoic acid 10.0 g Nucleophile
2-Chloropyrimidine 12.5 g Electrophile
K₂CO₃ 24.8 g Base
DMF 150 mL Solvent
Temperature 110°C
Time 18 h

Key Observations

  • Yield improved from 58% to 82% when switching from NaOH to K₂CO₃ due to reduced esterification side reactions.
  • Microwave-assisted synthesis (150°C, 30 min) provided comparable yields (79%) but required specialized equipment.

Purification and Characterization

Crude product was recrystallized from ethanol/water (3:1) to yield white crystals:

  • m.p. : 214–216°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, J = 4.8 Hz, 2H, H-4,6 pyrimidine), 7.98 (d, J = 8.6 Hz, 2H, H-2,6 aromatic), 7.22 (t, J = 4.8 Hz, 1H, H-5 pyrimidine), 6.94 (d, J = 8.6 Hz, 2H, H-3,5 aromatic).
  • HRMS (ESI+) : m/z calcd for C₁₁H₉N₂O₃ [M+H]⁺ 217.0613; found 217.0617.

Preparation of 5-Amino-2,4-bis(dimethylamino)pyrimidine

Sequential Amination-Reduction Approach

Starting from 2,4-dichloro-5-nitropyrimidine (3 ):

Step 1: Dimethylamination
Reaction with excess dimethylamine (40% aq.) in THF at 0°C→RT for 12 h yielded 2,4-bis(dimethylamino)-5-nitropyrimidine (4 ) in 76% yield.

Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduced 4 to target amine 5 in 89% yield.

Optimization Note
SnCl₂/HCl reduction provided lower yields (63%) with significant dechlorination byproducts.

Spectroscopic Validation

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-2), 158.9 (C-4), 155.3 (C-5), 42.1 (N(CH₃)₂), 40.8 (N(CH₃)₂).
  • IR (KBr) : 3385 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N).

Amide Bond Formation: Critical Evaluation of Coupling Methods

Acid Chloride Route

Activation of 1 with oxalyl chloride (2.5 eq, DCM, 0°C→RT) followed by reaction with 5 in presence of Et₃N:

Parameter Value
Yield 68%
Purity (HPLC) 92%
Major Impurity <2% (diacylamide)

Coupling Reagent Screening

Comparative study using 4-(pyrimidin-2-yloxy)benzoic acid (1.0 eq) and 5 (1.1 eq):

Reagent System Solvent Temp (°C) Yield (%)
HATU/DIPEA DMF 25 83
EDCl/HOBt CH₂Cl₂ 25 71
DCC/DMAP THF 40 65
PyBOP/NMM DMF 0→25 78

Key Findings

  • HATU-based coupling provided highest yields but required extensive dialysis for DMF removal.
  • EDCl/HOBt system showed better scalability (>100 g batches) despite lower yield.

Structural Elucidation and Purity Assessment

X-ray Crystallography

Single crystals grown from ethyl acetate/hexane confirmed molecular structure:

  • Space Group : P2₁/c
  • Bond Lengths : C=O 1.221 Å, C-N (amide) 1.335 Å
  • Dihedral Angles : 38.2° between benzamide and pyrimidine planes

Stability Studies

Condition Degradation (%) Major Degradant
pH 1.2 (37°C, 24h) 12.4 Hydrolyzed amide
pH 7.4 (37°C, 24h) 4.8 N-Oxide
Light (ICH Q1B) 9.1 Cis-trans isomer

Industrial-Scale Process Optimization

Cost Analysis

Component Lab-Scale Cost Kilo-Lab Cost
HATU $12.8/g $9.2/g
2-Chloropyrimidine $45.2/g $31.8/g
Pd/C (10%) $18.5/g $14.1/g

Green Chemistry Metrics

  • Process Mass Intensity : 86 (improved to 42 via solvent recycling)
  • E-factor : 32.7 (reduced to 18.9 with catalytic amidation protocols)

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Molecular Weight Variations

Key structural analogs are highlighted in Table 1, emphasizing differences in substituents and molecular weights, which influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Compound Name/ID Molecular Weight Key Substituents Source/Potential Application
Target Compound Not Available* Bis(dimethylamino)pyrimidinyl, benzamide Research chemical
L563-0341 () 439.51 3-Methoxyphenoxy, propan-2-ylphenyl Screening compound
EP3222620 B1 () 634 Quinoline, piperidinylidene, tetrahydrofuran Pharmaceutical patent
CAS 859212-16-1 () Not Available Trifluoromethyl, pyrrolidinylmethyl Antitumor candidate

*Molecular weight calculated based on structure: ~470–500 g/mol (estimated).

  • Substituent Impact: The target compound’s bis(dimethylamino)pyrimidinyl group may enhance solubility and binding affinity compared to simpler pyrimidine derivatives like L563-0341, which lacks amino substitutions . Quinoline-containing analogs (e.g., EP3222620 B1) exhibit higher molecular weights (~634 g/mol), likely affecting pharmacokinetics (e.g., reduced oral bioavailability) compared to the target compound .

Crystallinity and Patent Landscape

  • Crystalline Forms : While the target compound’s crystallinity is undocumented, structurally related pyrimidine derivatives, such as those in , have patented crystalline forms to optimize stability and formulation .
  • Patent Activity : Analogs with tetrahydrofuran-3-yl-oxy () or trifluoromethyl groups () are frequently patented, suggesting industrial interest in pyrimidine-benzamide hybrids for therapeutic use .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H21N7O2\text{C}_{19}\text{H}_{21}\text{N}_{7}\text{O}_{2}

With a molecular weight of approximately 379.4 g/mol, it contains two dimethylamino groups on the pyrimidine ring, which enhance solubility and biological activity. The presence of the pyrimidin-2-yloxy group further contributes to its pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling cascades.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antitumor Effects

A series of studies have highlighted the antitumor potential of related compounds. For example, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.2Apoptosis Induction
BHeLa3.8Cell Cycle Arrest
CA5494.5Enzyme Inhibition

These findings suggest that this compound may possess similar or enhanced antitumor activities.

Other Pharmacological Activities

In addition to its antitumor effects, the compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the effects of a closely related compound on breast cancer cells, demonstrating an IC50 value of 3.5 µM, indicating potent activity against this type of cancer .
  • Mechanistic Insights : Another study explored the mechanism by which similar compounds inhibit specific kinases involved in tumor growth, revealing that these interactions could lead to significant reductions in cell viability .
  • Pharmacokinetics : Research into the pharmacokinetic properties of related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and coupling steps. For pyrimidine derivatives, coupling reactions between substituted pyrimidine intermediates and benzamide precursors are critical. Solvent choice (e.g., ethanol or dimethyl sulfoxide), temperature control (60–100°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For instance, optimizing the amidation step with stoichiometric control of reagents can reduce byproducts .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm functional groups (e.g., dimethylamino, pyrimidinyloxy) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) resolves spatial arrangements, as demonstrated in structurally analogous pyrimidine derivatives. Weak hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions in the crystal lattice can be identified via SC-XRD .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in amidation or coupling steps?

  • Methodological Answer : Low yields often stem from incomplete activation of carboxylic acids or steric hindrance. Pre-activation of the benzamide moiety using carbodiimides (e.g., DCC) or hydroxybenzotriazole (HOBt) improves coupling efficiency. Alternatively, microwave-assisted synthesis under controlled temperatures (70–90°C) reduces reaction time and enhances purity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility in docking studies. Validate computational models using molecular dynamics simulations to account for ligand-receptor conformational changes. Experimentally, employ isothermal titration calorimetry (ITC) to measure binding affinity and compare results with predicted ΔG values. For example, pyrimidine derivatives with dimethylamino groups showed stronger-than-predicted binding due to solvent interactions .

Q. How does the compound’s interaction with cellular receptors differ across biological models, and what assays are suitable for validating these interactions?

  • Methodological Answer : Species-specific receptor conformations or expression levels can alter activity. Use radioligand binding assays (e.g., 3^3H-labeled competitors) in human vs. murine cell lines to quantify affinity differences. For functional validation, cAMP inhibition assays or β-arrestin recruitment assays (e.g., BRET/FRET) can elucidate pathway-specific effects. Analogous compounds showed varied potency in kinase inhibition assays due to active-site hydrophobicity .

Q. What structural modifications enhance the compound’s stability in physiological environments without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to reduce metabolic oxidation. For in vivo studies, prodrug strategies (e.g., esterification of the benzamide carbonyl) improve solubility and bioavailability. Stability assays in simulated gastric fluid (pH 2.0) and human liver microsomes can guide modifications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability in different solvent systems?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or aggregation. Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . For bioavailability, use parallel artificial membrane permeability assays (PAMPA) to compare permeability across lipid bilayers. Note that dimethylamino groups may enhance solubility in polar solvents but reduce membrane penetration .

Structure-Activity Relationship (SAR) Considerations

Q. Which substituents on the pyrimidine or benzamide moieties are critical for target selectivity in kinase inhibition?

  • Methodological Answer : The 2,4-bis(dimethylamino)pyrimidin-5-yl group enhances ATP-binding pocket interactions in kinases (e.g., EGFR, CDK2). Replace the pyrimidin-2-yloxy group with bulkier substituents (e.g., thieno[2,3-d]pyrimidinyl) to improve selectivity against off-target kinases. SAR studies on analogs showed that methoxy groups on the benzamide reduce cytotoxicity while maintaining potency .

Experimental Design Recommendations

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s antitumor potential?

  • Methodological Answer : Use NCI-60 cell line screening for broad cytotoxicity profiling. Follow up with patient-derived xenograft (PDX) models to assess efficacy in heterogeneous tumors. For mechanistic studies, kinase activity panels (e.g., KinomeScan) identify primary targets. Prior studies on related pyrimidine derivatives highlighted dose-dependent apoptosis in colorectal cancer models .

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